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Abstract
Angophorol, a naturally occurring flavanone, has garnered attention for its potential

therapeutic applications, particularly in the realm of oncology. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and known

biological activities of Angophorol. Detailed experimental data, including spectroscopic

analyses, are presented to facilitate further research and development. Furthermore, this

document outlines the isolation of Angophorol from its natural source and explores the

molecular pathways implicated in its anticancer effects.

Chemical Structure and Properties
Angophorol is chemically classified as a flavanone. Its systematic IUPAC name is 5-hydroxy-

2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one. The chemical structure of

Angophorol is characterized by a C6-C3-C6 backbone, typical of flavonoids, with specific

substitutions on the A and B rings that contribute to its biological activity.

Chemical Structure:
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Figure 1. 2D Chemical Structure of Angophorol.

Physicochemical and Molecular Properties:

A summary of the key chemical and physical properties of Angophorol is provided in Table 1.

This data is essential for its handling, formulation, and in silico modeling.
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Property Value Reference

IUPAC Name

5-hydroxy-2-(4-

hydroxyphenyl)-7-methoxy-6,8-

dimethyl-chroman-4-one

[1]

Molecular Formula C₁₈H₁₈O₅ [1]

Molecular Weight 314.33 g/mol [2]

CAS Number 133442-54-3 [1][2]

Appearance
Not specified in available

literature

Melting Point
Not specified in available

literature

Solubility
Not specified in available

literature

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 5 [1]

Rotatable Bonds 2 [1]

Topological Polar Surface Area 75.99 Å² [1]

LogP (calculated) 3.43 [1]

Spectroscopic Data
The structural elucidation of Angophorol was primarily achieved through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). While the complete raw data from the primary literature is not fully

accessible, the following represents a summary of expected and reported spectroscopic

features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Angophorol is expected to exhibit characteristic

signals for the aromatic protons on the A and B rings, the protons of the C-ring, the methoxy

group, and the two methyl groups. The protons on the B-ring, being a para-substituted

phenyl group, would likely appear as two doublets. The C-ring protons at positions 2 and 3

would show specific splitting patterns (e.g., a doublet of doublets for H-2 and two doublets of

doublets for the geminal protons at C-3) indicative of the flavanone core. The aromatic

proton on the A-ring, the methoxy protons, and the methyl protons would appear as singlets.

¹³C NMR: The carbon NMR spectrum would display 18 distinct signals corresponding to each

carbon atom in the Angophorol molecule. Key signals would include those for the carbonyl

carbon (C-4) at a downfield chemical shift, the carbons of the aromatic rings, the methoxy

carbon, and the two methyl carbons.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of

Angophorol. The expected exact mass for C₁₈H₁₈O₅ can be calculated and compared with the

experimentally determined value to confirm its elemental composition.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of Angophorol would show characteristic absorption bands for its functional

groups. Key expected absorptions include:

A broad O-H stretching vibration for the phenolic hydroxyl groups.

C-H stretching vibrations for the aromatic and aliphatic protons.

A strong C=O stretching vibration for the carbonyl group of the flavanone core.

C-O stretching vibrations for the ether (methoxy) and phenolic groups.

C=C stretching vibrations for the aromatic rings.

Experimental Protocols
3.1. Isolation of Angophorol
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Angophorol has been isolated from the methanolic extract of the stems of Miconia prasina.[3]

The general procedure for the isolation of flavanones from plant material typically involves the

following steps:

Extraction: Dried and powdered plant material (stems of Miconia prasina) is subjected to

extraction with methanol at room temperature. The process is repeated multiple times to

ensure exhaustive extraction.

Concentration: The resulting methanolic extract is concentrated under reduced pressure to

yield a crude extract.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of

increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate

compounds based on their polarity.

Chromatographic Purification: The fraction containing Angophorol (typically the less polar

fractions like chloroform or ethyl acetate) is further purified using a combination of

chromatographic techniques. This may include:

Column Chromatography: Using silica gel as the stationary phase and a gradient of

solvents (e.g., hexane-ethyl acetate) as the mobile phase.

Preparative Thin-Layer Chromatography (TLC): For the final purification of the isolated

compound.

Structure Elucidation: The structure of the purified Angophorol is then determined using

spectroscopic methods as described in Section 2.

Biological Activity and Signaling Pathways
Angophorol has been reported to exhibit potential anticancer activity.[4][5] Specifically, it has

been shown to induce growth inhibition and apoptosis in the K562 human chronic myelogenous

leukemia cell line.[4][5]

4.1. Anticancer Activity in K562 Cells
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The cytotoxic effects of Angophorol on K562 cells are believed to be mediated through the

induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating

damaged or cancerous cells and is regulated by a complex network of signaling pathways.

4.2. Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of other flavonoids and anticancer agents that induce

apoptosis in leukemia cells, a putative signaling pathway for Angophorol's action in K562 cells

can be proposed. This pathway likely involves the intrinsic (mitochondrial) pathway of

apoptosis.
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Diagram 1. Proposed intrinsic apoptotic pathway induced by Angophorol in K562 cells.
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This proposed pathway suggests that Angophorol may modulate the balance of pro-apoptotic

(e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane

permeabilization and the release of cytochrome c. This, in turn, triggers the activation of the

caspase cascade, culminating in the execution of apoptosis. Further research is required to

fully elucidate the specific molecular targets and signaling events involved in Angophorol-
induced apoptosis.

Conclusion
Angophorol is a flavanone with a well-defined chemical structure and promising anticancer

properties. This technical guide has summarized the available information on its chemical and

physical characteristics, spectroscopic data, isolation, and biological activity. The detailed

information provided herein is intended to serve as a valuable resource for researchers and

professionals in the fields of natural product chemistry, pharmacology, and drug development,

and to stimulate further investigation into the therapeutic potential of Angophorol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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